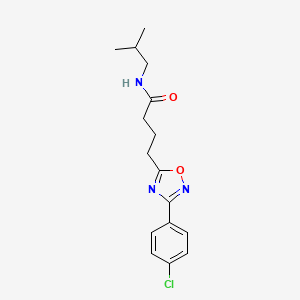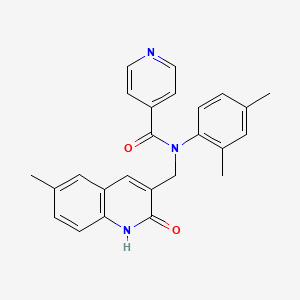
N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide, also known as OXT-328, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory and analgesic properties.
Mécanisme D'action
N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting COX-2 activity, N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide reduces the production of prostaglandins and thereby reduces inflammation and pain.
Biochemical and Physiological Effects:
N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide has been shown to possess potent anti-inflammatory and analgesic effects in animal models of arthritis and inflammatory bowel disease. It has also been shown to be well-tolerated and safe in animal studies. N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide has been shown to reduce the production of pro-inflammatory cytokines and mediators such as interleukin-1β, tumor necrosis factor-α, and prostaglandins. It has also been shown to reduce pain and swelling in animal models of arthritis and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of COX-2 and has been shown to possess anti-inflammatory and analgesic properties. It is also well-tolerated and safe in animal studies. However, N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide has some limitations for lab experiments. It is a relatively new compound and its pharmacokinetics and pharmacodynamics are not fully understood. Further studies are needed to determine the optimal dosage and duration of treatment.
Orientations Futures
There are several future directions for the study of N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide. Further studies are needed to determine the optimal dosage and duration of treatment. The pharmacokinetics and pharmacodynamics of N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide need to be fully understood. The potential therapeutic applications of N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide in other inflammatory conditions such as psoriasis and multiple sclerosis need to be explored. The use of N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide in combination with other anti-inflammatory drugs needs to be investigated. Finally, the development of new analogs of N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide with improved pharmacological properties needs to be explored.
Conclusion:
In conclusion, N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It possesses potent anti-inflammatory and analgesic properties and has been shown to be well-tolerated and safe in animal studies. Further studies are needed to determine the optimal dosage and duration of treatment and to fully understand the pharmacokinetics and pharmacodynamics of N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide. The potential therapeutic applications of N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide in other inflammatory conditions need to be explored and the development of new analogs of N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide with improved pharmacological properties needs to be investigated.
Méthodes De Synthèse
The synthesis of N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide involves the reaction of 4-methoxyphenyl hydrazine with 2-nitrobenzaldehyde to form 2-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde. This intermediate is then reacted with 2-(o-tolyloxy)acetic acid to form N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide. The synthesis of N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide has been extensively studied for its potential therapeutic applications in various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. It has been shown to possess potent anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines and mediators such as interleukin-1β, tumor necrosis factor-α, and prostaglandins. N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide has also been shown to reduce pain and swelling in animal models of arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-16-7-3-6-10-21(16)30-15-22(28)25-20-9-5-4-8-19(20)24-26-23(27-31-24)17-11-13-18(29-2)14-12-17/h3-14H,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBVOWVLYGIVMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7714163.png)
![N-(3-acetylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714172.png)








